2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
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Overview
Description
2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves multiple steps. One common method includes the condensation of 2-methoxyphenylhydrazine with 4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Known for their broad spectrum of pharmacological activities.
Pyrazolopyridazine derivatives: Similar in structure and function, often used in medicinal chemistry
Uniqueness
2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide stands out due to its unique combination of a pyrazolopyridazine core with a thioacetamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-10-7-17-20(11-5-3-4-6-12(11)22-2)14(10)15(19-18-9)23-8-13(16)21/h3-7H,8H2,1-2H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKHRPSGEOSNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)N)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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